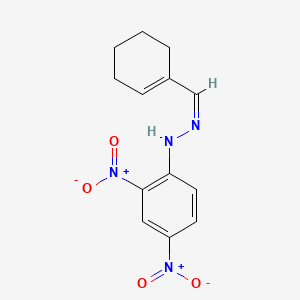
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl groups are commonly used in organic chemistry due to their ability to alter the chemical and physical properties of molecules, including their reactivity, acidity, and lipophilicity . They are found in a variety of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of trifluoromethylating agents . Protodeboronation of boronic esters is one method that has been reported for the synthesis of trifluoromethyl-containing compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The presence of a trifluoromethyl group can influence the molecular structure by introducing steric hindrance and electronic effects.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo transition metal-mediated reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Safety And Hazards
Zukünftige Richtungen
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research may focus on developing new methods for the synthesis of trifluoromethyl-containing compounds and exploring their properties and applications.
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)7-4-5-10-9(6-7)18-12-8(13(19)20)2-1-3-11(12)21-10/h1-6,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUMSUYECPLDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C=C(C=C3)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668664 |
Source


|
| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
CAS RN |
17710-79-1 |
Source


|
| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

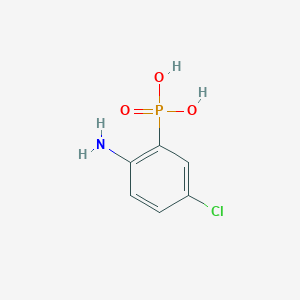
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
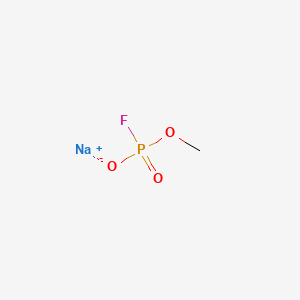
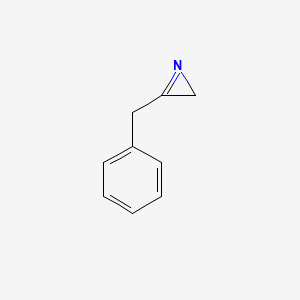
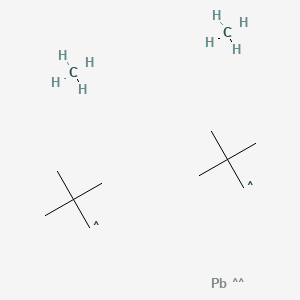
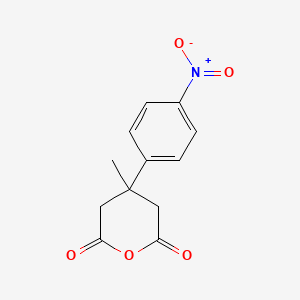
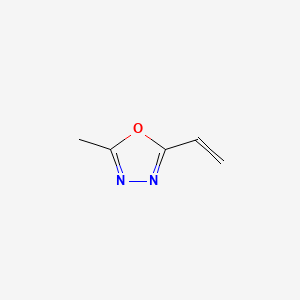
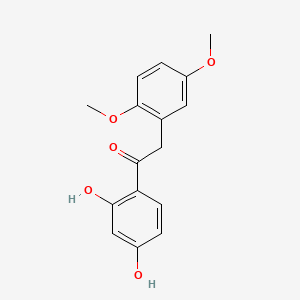
![1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate](/img/structure/B579736.png)

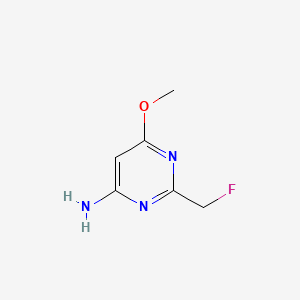
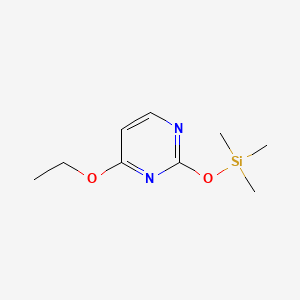
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
